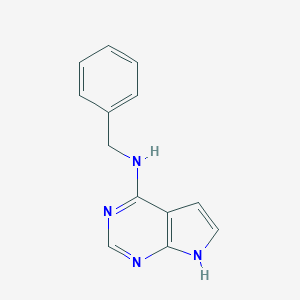

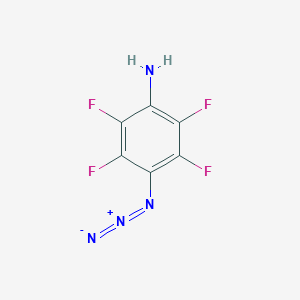

6-ベンジルアミノ-7-デアザプリン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-アセチル-L-カルノシンは、β-アラニンとL-ヒスチジンからなる天然のジペプチドであり、β-アラニンにアセチル基が追加されています。この化合物は、その抗酸化作用で知られており、白内障の治療と予防のために目薬によく使用されます。L-カルノシンのアセチル化は、その安定性とバイオアベイラビリティを向上させ、L-カルノシン単独よりも効果的になります .

科学的研究の応用

N-acetyl-L-Carnosine has a wide range of applications in scientific research, including :

Chemistry: Used as a model compound to study antioxidant mechanisms and free radical scavenging.

Biology: Investigated for its role in cellular protection against oxidative stress and its potential to enhance cellular longevity.

Medicine: Widely used in ophthalmology for the treatment and prevention of cataracts. It is also being studied for its potential neuroprotective effects in neurodegenerative diseases.

Industry: Utilized in the formulation of eye drops and other pharmaceutical products due to its stability and bioavailability.

作用機序

N-アセチル-L-カルノシンは、いくつかのメカニズムを通じてその効果を発揮します :

抗酸化活性: 活性酸素種と活性窒素種をスカベンジングし、酸化ストレスを軽減し、細胞損傷を予防します。

金属イオンキレーション: 金属イオンに結合し、フリーラジカルの生成を触媒するのを防ぎます。

抗炎症効果: 炎症性メディエーターの産生をダウンレギュレートし、炎症を軽減します。

タンパク質凝集阻害: タンパク質の凝集を阻害し、白内障や神経変性疾患などの病状に有益です。

準備方法

合成経路と反応条件: N-アセチル-L-カルノシンは、N-アセチル-β-アラニンとL-ヒスチジンの縮合によって合成できます。このプロセスには、以下の手順が含まれます :

β-アラニンのアセチル化: β-アラニンをトルエンなどの非極性溶媒中で50°Cでアセチルクロリドと反応させて、N-アセチル-β-アラニンを生成します。

L-ヒスチジンとの縮合: 次に、N-アセチル-β-アラニンを縮合剤の存在下でL-ヒスチジンと縮合させて、N-アセチル-L-カルノシンを生成します。

工業生産方法: 工業的には、N-アセチル-L-カルノシンの合成は、同様の手順ですが、より大規模に行われます。反応条件は、高収率と純度を確保するために最適化されています。最終生成物は、結晶化と濾過技術によって精製されます .

3. 化学反応解析

反応の種類: N-アセチル-L-カルノシンは、以下を含むさまざまな化学反応を起こします。

加水分解: アセチル基は、酸性または塩基性条件下で加水分解され、L-カルノシンを生成します。

酸化: 特に活性酸素種の存在下で酸化反応を起こし、酸化誘導体の形成につながります。

一般的な試薬と条件:

加水分解: アセチル基を加水分解するために、酸性または塩基性溶液を使用します。

酸化: 過酸化水素などの活性酸素種または酸化剤を使用できます。

主要な生成物:

加水分解: L-カルノシンと酢酸。

4. 科学研究への応用

N-アセチル-L-カルノシンは、以下を含む科学研究において幅広い用途があります :

化学: 抗酸化メカニズムとフリーラジカルスカベンジングを研究するためのモデル化合物として使用されます。

生物学: 酸化ストレスに対する細胞保護における役割と、細胞寿命を延ばす可能性について調査されています。

医学: 白内障の治療と予防のために、眼科で広く使用されています。神経変性疾患における神経保護効果の可能性についても研究されています。

産業: その安定性とバイオアベイラビリティのために、目薬やその他の医薬品製品の製剤に使用されています。

化学反応の分析

Types of Reactions: N-acetyl-L-Carnosine undergoes various chemical reactions, including:

Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield L-carnosine.

Oxidation: It can undergo oxidation reactions, particularly in the presence of reactive oxygen species, leading to the formation of oxidized derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic solutions are used to hydrolyze the acetyl group.

Oxidation: Reactive oxygen species or oxidizing agents like hydrogen peroxide can be used.

Major Products:

Hydrolysis: L-carnosine and acetic acid.

Oxidation: Oxidized derivatives of N-acetyl-L-Carnosine

類似化合物との比較

N-アセチル-L-カルノシンは、L-カルノシンやアンセリンなどの他の類似化合物と比較されます :

L-カルノシン: 両方の化合物は抗酸化特性を持っていますが、N-アセチル-L-カルノシンは、アセチル基のために、より安定していてバイオアベイラビリティが高いです。

アンセリン: 同様の抗酸化特性を持つ別のジペプチドですが、N-アセチル-L-カルノシンは角膜などの組織への浸透がより効果的です。

類似化合物:

- L-カルノシン

- アンセリン

- さまざまな修飾を加えたカルノシン誘導体

N-アセチル-L-カルノシンは、特に眼科において、その向上した安定性、バイオアベイラビリティ、および医療用途における有効性により際立っています。

特性

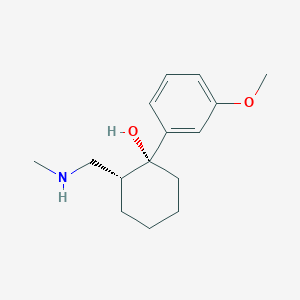

IUPAC Name |

N-benzyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c1-2-4-10(5-3-1)8-15-13-11-6-7-14-12(11)16-9-17-13/h1-7,9H,8H2,(H2,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTDTJWTCBSTMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=NC3=C2C=CN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404394 |

Source

|

| Record name | 6-Benzylamino-7-deazapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60972-04-5 |

Source

|

| Record name | 6-Benzylamino-7-deazapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

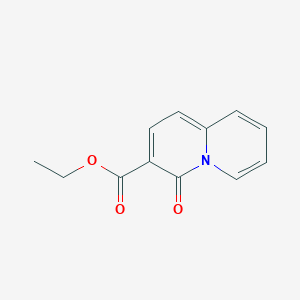

![Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxlate](/img/structure/B15735.png)